molecular formula C10H13Cl2F3N2 B2510877 Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2197053-07-7

Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B2510877
CAS No.: 2197053-07-7
M. Wt: 289.12
InChI Key: AWZKALDJNHZOOH-UHFFFAOYSA-N
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Description

Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride is a chemical compound with a unique structure that includes a cyclopropyl group, a trifluoromethyl group, and a pyridinyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[5-(trifluoromethyl)pyridin-2-yl]methanamine
  • Cyclopropyl[4-(trifluoromethyl)pyridin-3-yl]methanamine

Uniqueness

Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride is unique due to its specific structural features, such as the position of the trifluoromethyl group on the pyridinyl ring. This structural uniqueness can result in different chemical and biological properties compared to similar compounds, making it a valuable compound for research and development .

Properties

IUPAC Name

cyclopropyl-[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-3-7(4-15-5-8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZKALDJNHZOOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=CN=C2)C(F)(F)F)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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